![molecular formula C29H27ClN6O2 B2518148 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902961-94-8](/img/structure/B2518148.png)
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Description
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C29H27ClN6O2 and its molecular weight is 527.03. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
Research has shown that derivatives of the [1,2,4]triazolo[4,3-a]quinazolin-5-one structure, similar to the compound , have been synthesized and tested for their H1-antihistaminic activity. These compounds have shown promising results in protecting animals from histamine-induced bronchospasm, indicating potential as new classes of H1-antihistamines with minimal sedative effects compared to traditional medications (Gobinath, Subramanian, & Alagarsamy, 2015).
Benzodiazepine Binding Activity
Another area of research involves the investigation of the compound's analogues for their binding affinity to the benzodiazepine receptor. Studies have identified compounds within this chemical class exhibiting significant potency as benzodiazepine (BZ) antagonists, suggesting potential applications in the development of novel anxiolytic or sedative drugs (Francis et al., 1991).
Molecular Docking and Structure Analysis
Recent studies have also explored the molecular structure of similar compounds through density functional theory (DFT) calculations, molecular docking, and molecular dynamics simulations. These studies aim to understand the compound's interactions with proteins such as SHP2, providing insights into its potential therapeutic applications in cancer and other diseases (Wu et al., 2022).
Anticancer Activity
Furthermore, derivatives of the triazoloquinazolinone structure have been evaluated for their anticancer activity. Certain compounds have demonstrated selective effects on various cancer cell lines, offering a foundation for developing new anticancer agents based on this chemical framework (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClN6O2/c30-24-12-6-4-8-21(24)20-35-28(38)23-11-5-7-13-25(23)36-26(31-32-29(35)36)14-15-27(37)34-18-16-33(17-19-34)22-9-2-1-3-10-22/h1-4,6,8-10,12,23,25,29,32H,5,7,11,13-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHGPIPBJWYFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)CC6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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